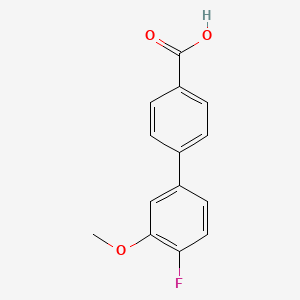

4-(4-Fluoro-3-methoxyphenyl)benzoic acid

Vue d'ensemble

Description

4-(4-Fluoro-3-methoxyphenyl)benzoic acid: is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methoxyphenyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzene.

Bromination: The starting material is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluoroanisole.

Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to form the biphenyl derivative.

Oxidation: The biphenyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Coupling Reactions

This reaction is pivotal for constructing the biphenyl backbone. In one synthesis route, 4-fluoro-3-methoxybenzene undergoes bromination to form 4-bromo-3-fluoroanisole, which then participates in a palladium-catalyzed Suzuki coupling with phenylboronic acid .

| Reaction Step | Reagents/Conditions | Yield | Key Product |

|---|---|---|---|

| Bromination | Br₂, Fe/AlBr₃ | 70–85% | 4-Bromo-3-fluoroanisole |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O (80°C) | 65–75% | 4-(4-Fluoro-3-methoxyphenyl)biphenyl |

| Oxidation | KMnO₄ or CrO₃ | 60–70% | Target carboxylic acid |

This method is scalable and widely used in industrial settings with continuous flow reactors .

Oxidation and Reduction Reactions

The carboxylic acid group undergoes typical redox transformations:

- Oxidation : While the carboxylic acid is already oxidized, further oxidation of the methoxy group (e.g., to a quinone) is possible under strong conditions (KMnO₄/H₂SO₄).

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a benzyl alcohol derivative .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Methoxy Oxidation | KMnO₄, H₂SO₄ | 100°C, 6 hr | 4-(4-Fluoro-3-oxyphenyl)benzoic acid |

| Carboxylic Acid Reduction | LiAlH₄, THF | 0°C → reflux, 12 hr | 4-(4-Fluoro-3-methoxyphenyl)benzyl alcohol |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the para position is susceptible to NAS due to the electron-withdrawing effect of the carboxylic acid group. Amines or thiols can displace fluorine under basic conditions .

| Nucleophile | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| Aniline | K₂CO₃, DMF, 120°C, 24 hr | 50–60% | 4-(3-Methoxy-4-anilinophenyl)benzoic acid |

| Sodium Thiophenolate | CuI, DMSO, 100°C, 18 hr | 45–55% | 4-(3-Methoxy-4-thiophenoxyphenyl)benzoic acid |

Esterification and Saponification

The carboxylic acid group reacts with alcohols to form esters, which are hydrolyzed back under acidic or basic conditions .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | CH₃OH, H₂SO₄, reflux | 6–8 hr | Methyl 4-(4-fluoro-3-methoxyphenyl)benzoate |

| Saponification | NaOH, H₂O/EtOH, reflux | 2–3 hr | Regenerated carboxylic acid |

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the ortho/para positions. Nitration and sulfonation have been reported :

| Electrophile | Reagents | Conditions | Product |

|---|---|---|---|

| Nitronium ion | HNO₃, H₂SO₄ | 0–5°C, 2 hr | 4-(4-Fluoro-3-methoxy-5-nitrophenyl)benzoic acid |

| Sulfur Trioxide | SO₃, H₂SO₄ | 60°C, 4 hr | 4-(4-Fluoro-3-methoxy-5-sulfophenyl)benzoic acid |

Decarboxylation and Derivatives

Thermal decarboxylation (200–250°C) removes CO₂, yielding 4-fluoro-3-methoxybiphenyl. The acid also forms acyl chlorides (SOCl₂) for nucleophilic acyl substitutions .

| Derivatization | Reagents | Product | Application |

|---|---|---|---|

| Acyl Chloride | SOCl₂, reflux | 4-(4-Fluoro-3-methoxyphenyl)benzoyl chloride | Amide/ester synthesis |

| Amide Formation | NH₃, RT | 4-(4-Fluoro-3-methoxyphenyl)benzamide | Polymer/pharmaceutical intermediates |

Photochemical Reactions

UV irradiation in the presence of nitrobenzene induces radical coupling, generating dimeric or cross-coupled products .

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 4-(4-Fluoro-3-methoxyphenyl)benzoic acid serves as a building block in synthesizing complex organic molecules and is employed in catalytic reactions to study substituent effects on reaction mechanisms.

- Biology In biochemical studies, it helps researchers investigate interactions of fluoro and methoxy groups with biological molecules.

- Medicine Due to its structural features, this compound is explored as a potential lead in developing new pharmaceuticals. Similar compounds have demonstrated potential anticancer properties, exhibiting cytotoxic effects against cancer cell lines like MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action involves inducing apoptosis and inhibiting cell proliferation through pathways like microtubule destabilization and cell cycle progression.

- Materials Science It is also considered for developing new materials with specific electronic or optical properties.

This compound's structure, which includes fluorine and methoxy groups, suggests unique interactions with biological targets, making it a candidate for pharmacological applications. The introduction of fluorine can enhance the lipophilicity and metabolic stability of organic compounds, which is crucial for their biological activity.

Anticancer Activity

Recent studies indicate that compounds similar to this compound may possess anticancer properties. Derivatives have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. These compounds induce apoptosis and inhibit cell proliferation through mechanisms such as microtubule destabilization and interference with cell cycle progression.

Anticancer Activity of 4-(4-F-3-OMeC6H4)BA

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-F-3-OMeC6H4)BA | MDA-MB-231 | 2.43-7.84 | Apoptosis induction, microtubule destabilization |

| 4-(4-F-3-OMeC6H4)BA | HepG2 | 4.98-14.65 | Cell cycle arrest in G2/M phase |

Potential inhibitory effects

This compound has been studied for its potential inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase.

Mécanisme D'action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity through electronic and steric effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

4-Fluorobenzoic acid: Similar structure but lacks the methoxy group.

3-Methoxybenzoic acid: Similar structure but lacks the fluoro group.

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness: 4-(4-Fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery.

Activité Biologique

4-(4-Fluoro-3-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound's structural features, particularly the presence of fluorine and methoxy groups, suggest it may exhibit unique interactions with biological targets, making it a candidate for pharmacological applications.

The molecular formula of this compound is C14H11FO3. Its structure includes a benzoic acid moiety linked to a phenyl group substituted with a fluorine atom and a methoxy group. The introduction of fluorine often enhances the lipophilicity and metabolic stability of organic compounds, which can be crucial for their biological activity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, such as microtubule destabilization and interference with cell cycle progression .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-F-3-OMeC6H4)BA | MDA-MB-231 | 2.43-7.84 | Apoptosis induction, microtubule destabilization |

| 4-(4-F-3-OMeC6H4)BA | HepG2 | 4.98-14.65 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Effects

The anti-inflammatory potential of fluorinated benzoic acids has been explored in various models. These compounds can inhibit the production of inflammatory cytokines and reduce the activation of pathways associated with inflammation, such as the NF-kB signaling pathway. This suggests that this compound may play a role in modulating inflammatory responses in diseases like arthritis or pulmonary fibrosis .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary studies indicate that while some fluorinated compounds can exhibit toxicity due to metabolic byproducts, others show low toxicity at therapeutic doses. The specific toxicity profile of this compound remains to be fully elucidated through comprehensive in vivo studies .

Case Studies

- In Vitro Studies : In a study examining the effects on A549 lung cancer cells, treatment with derivatives similar to this compound resulted in significant reductions in cell viability when exposed to TGF-β1, highlighting its potential use in targeting fibrotic processes associated with cancer .

- In Vivo Models : Animal models have demonstrated that compounds structurally related to this compound can alleviate symptoms associated with lung inflammation and fibrosis, suggesting therapeutic potential in respiratory diseases .

Propriétés

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKMZVNVGYHUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631084 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865186-68-1 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.